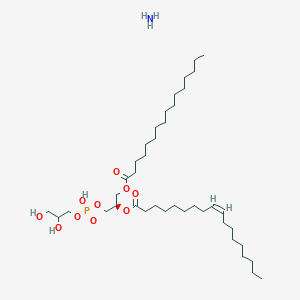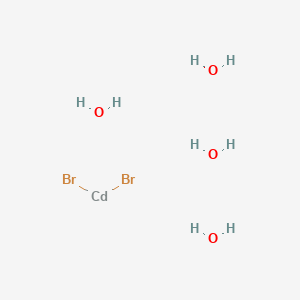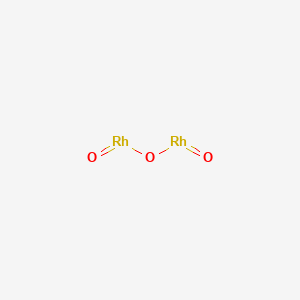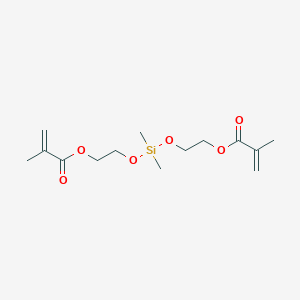
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sel d'ammonium de 2-oléoyl-1-palmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) est un phospholipide synthétique couramment utilisé dans diverses applications de recherche scientifique. Ce composé est un type de phosphatidylglycérol, qui est une classe de phospholipides jouant un rôle crucial dans la structure et la fonction des membranes biologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sel d'ammonium de 2-oléoyl-1-palmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) implique généralement l'estérification du glycérol avec l'acide palmitique et l'acide oléique, suivie de la phosphorylation du diacylglycérol résultant. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs tels que le dicyclohexylcarbodiimide (DCC) et la diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification .
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des processus d'estérification et de phosphorylation à grande échelle, utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité pour garantir une pureté élevée et une cohérence. Le composé est généralement stocké à basse température pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le sel d'ammonium de 2-oléoyl-1-palmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) peut subir diverses réactions chimiques, notamment :
Oxydation : La partie acide oléique insaturée peut être oxydée dans des conditions spécifiques.
Hydrolyse : Les liaisons esters peuvent être hydrolysées en présence d'acides ou de bases forts.
Substitution : Le groupe phosphate peut participer à des réactions de substitution avec des nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et l'ozone (O₃).
Hydrolyse : Des acides forts comme l'acide chlorhydrique (HCl) ou des bases comme l'hydroxyde de sodium (NaOH) sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Acides gras oxydés et autres dérivés oxydés.
Hydrolyse : Acides gras libres, glycérol et acide phosphorique.
Substitution : Divers dérivés substitués de phosphatidylglycérol.
Applications de recherche scientifique
Le sel d'ammonium de 2-oléoyl-1-palmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études de chimie lipidique et de dynamique membranaire.
Biologie : Employé dans l'étude de la structure et de la fonction de la membrane cellulaire, ainsi que dans le développement de liposomes pour l'administration de médicaments.
Médecine : Envisagé pour son utilisation potentielle dans le traitement du syndrome de détresse respiratoire et d'autres affections pulmonaires.
Industrie : Utilisé dans la formulation de divers produits cosmétiques et pharmaceutiques.
Mécanisme d'action
Le principal mécanisme d'action du sel d'ammonium de 2-oléoyl-1-palmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) implique son incorporation dans les membranes biologiques, où il contribue à maintenir la fluidité et la stabilité de la membrane. Le composé interagit avec d'autres lipides et protéines membranaires, influençant la perméabilité membranaire et les voies de signalisation .
Applications De Recherche Scientifique
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposomes for drug delivery.
Medicine: Investigated for its potential use in treating respiratory distress syndrome and other pulmonary conditions.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products.
Mécanisme D'action
The primary mechanism of action of 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt involves its incorporation into biological membranes, where it helps to maintain membrane fluidity and stability. The compound interacts with other membrane lipids and proteins, influencing membrane permeability and signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
- Sel de sodium de 1-palmitoyl-2-oléoyl-sn-glycéro-3-phospho-rac-(1-glycérol)
- 1-Palmitoyl-2-oléoyl-sn-glycéro-3-phosphocholine
- 1-Palmitoyl-2-oléoyl-sn-glycéro-3-phosphatidylglycérol
Unicité
Comparé à des composés similaires, le sel d'ammonium de 2-oléoyl-1-palmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) est unique en raison de sa combinaison spécifique de chaînes d'acides gras et de sa forme de sel d'ammonium. Cette structure unique confère des propriétés physicochimiques distinctes, ce qui le rend particulièrement utile dans certaines applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C40H80NO10P |
|---|---|
Poids moléculaire |
766.0 g/mol |
Nom IUPAC |
azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1 |
Clé InChI |
WFYVYFVKHCDATR-XQYKCTAGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)







